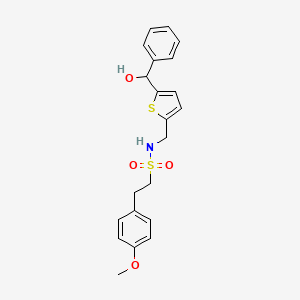
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C21H23NO4S2 and its molecular weight is 417.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial effects, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N2O3S, with a molecular weight of approximately 357.45 g/mol. The structure features a thiophene core, which is known for its stability and electronic properties, making it suitable for various biological applications. The presence of functional groups such as hydroxy and methoxy enhances its solubility and reactivity with biological targets.
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival. In vitro studies have demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 50 |
| Pseudomonas aeruginosa | 12 | 50 |
The mechanism of action for this compound primarily involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. By blocking this enzyme, the compound prevents the conversion of para-aminobenzoic acid (PABA) into folate, thereby inhibiting bacterial growth.
Therapeutic Applications
Given its antimicrobial properties, this compound has potential applications in treating bacterial infections. Additionally, preliminary studies suggest that compounds with similar structures may possess anti-inflammatory and analgesic properties, indicating broader therapeutic potential.
Case Studies
- Case Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various sulfonamide derivatives. The findings indicated that modifications in the thiophene ring significantly enhanced antimicrobial activity against resistant strains of bacteria.
- Case Study on Anti-inflammatory Effects : Another study explored the anti-inflammatory effects of thiophene-based compounds in murine models. The results showed a reduction in inflammatory markers following treatment with similar sulfonamide derivatives.
- Clinical Trials : Ongoing clinical trials are investigating the efficacy of thiophene-based sulfonamides in treating chronic infections and their potential role as adjunct therapies in antibiotic-resistant infections.
Propiedades
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S2/c1-26-18-9-7-16(8-10-18)13-14-28(24,25)22-15-19-11-12-20(27-19)21(23)17-5-3-2-4-6-17/h2-12,21-23H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJDZGFHGYWZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














